
6-Chloro-4-(morpholin-4-yl)-2-phenylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-morpholino-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a chloro group at the 6th position, a morpholino group at the 4th position, and a phenyl group at the 2nd position of the pyridazinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-morpholino-2-phenylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the reaction of hydrazine with a suitable diketone or ketoester.
Morpholino Substitution: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine and a suitable leaving group.
Phenyl Substitution: The phenyl group can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods for 6-Chloro-4-morpholino-2-phenylpyridazin-3(2H)-one may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
6-Chloro-4-morpholino-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of corresponding pyridazinone derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups.
科学研究应用
6-Chloro-4-morpholino-2-phenylpyridazin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: Used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Chloro-4-morpholino-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
4-Morpholino-2-phenylpyridazin-3(2H)-one: Lacks the chloro group at the 6th position.
6-Chloro-2-phenylpyridazin-3(2H)-one: Lacks the morpholino group at the 4th position.
6-Chloro-4-morpholino-3(2H)-pyridazinone: Lacks the phenyl group at the 2nd position.
Uniqueness
6-Chloro-4-morpholino-2-phenylpyridazin-3(2H)-one is unique due to the combination of the chloro, morpholino, and phenyl groups, which contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides a versatile scaffold for further chemical modifications.
属性
CAS 编号 |
87964-49-6 |
|---|---|
分子式 |
C14H14ClN3O2 |
分子量 |
291.73 g/mol |
IUPAC 名称 |
6-chloro-4-morpholin-4-yl-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C14H14ClN3O2/c15-13-10-12(17-6-8-20-9-7-17)14(19)18(16-13)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI 键 |
ACCIWFNRVPUAMG-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC(=NN(C2=O)C3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


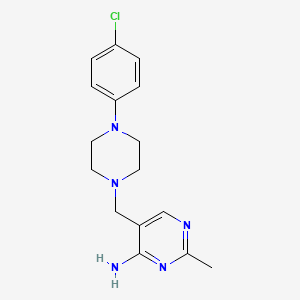



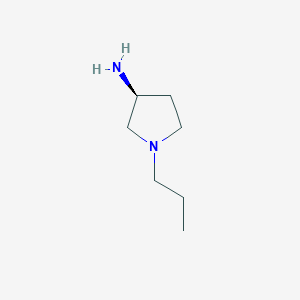

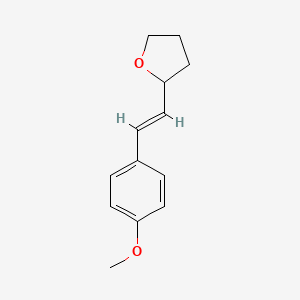
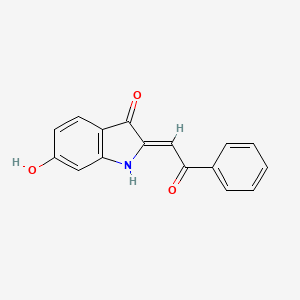
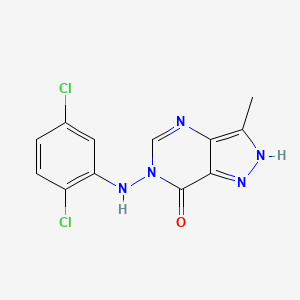
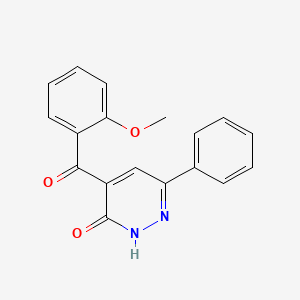
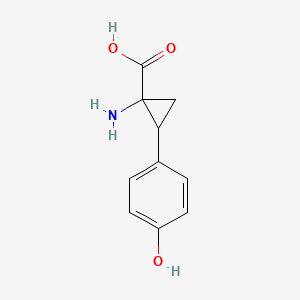
![3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole](/img/structure/B12910394.png)
![4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B12910401.png)

